molecular formula C17H13N3OS2 B2687630 4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 325978-31-2

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

Cat. No. B2687630
CAS RN: 325978-31-2
M. Wt: 339.43
InChI Key: PKAQEJUCOZGDBX-UHFFFAOYSA-N
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Description

“4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound that is a versatile material used in scientific research for its unique properties. Its applications range from drug synthesis to material science. It is a part of the thiazoles class of compounds, which are important heterocyclics exhibiting various biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C17H13N3OS2. It has an average mass of 339.435 Da and a monoisotopic mass of 339.049988 Da . Thiazoles, like this compound, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring .

Scientific Research Applications

Spectroscopy Applications

The compound could potentially be used in spectroscopy applications . The development of new selective fluorogenic probes for monitoring microbiological objects and cellular compartments may help to determine the mechanism of pathogenesis of new pathogens in living cells .

Fluorogenic Probes

The compound could be used to develop fluorogenic probes for monitoring cellular components of healthy and infected cells . This could help to determine the mechanism of the pathogenesis of new pathogens in living cells .

DNA and RNA Monitoring

The compound could be used to monitor DNA and RNA in cellular components . This could be particularly useful in the development of new selective fluorogenic probes .

Styryl Dyes

The compound could be used in the development of styryl dyes . The introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring leads to an improvement in the photophysical properties of the dye .

Plant Resistance Inducers

The compound could potentially be used as a plant resistance inducer . Its activity against different plant pathogens of crops has been well documented .

Protection Against Viral Infections

The compound could potentially be used to increase the resistance of plants towards viral infections . This could be particularly useful in the case of viral diseases that cannot be controlled directly with pesticides .

Reduction of Fungal Infections

The compound could potentially be used to reduce fungal infections in plants . This could be particularly useful in the case of the fungal pathogen, powdery mildew .

Growth and Development Stimulant

The compound has shown a positive effect on the growth and development of plants . This could be particularly useful in the limitation of infections with fusarium oxysporum sp. tulipea .

Future Directions

Thiazolothiazole ring systems, like the one in this compound, have gained dramatic attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . Future research may focus on further exploring the potential applications of these compounds in various fields.

properties

IUPAC Name

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-3-5-11(6-4-9)16(21)20-17-19-13-8-7-12-14(15(13)23-17)22-10(2)18-12/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAQEJUCOZGDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide

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